molecular formula C16H17NO3 B11963633 N-Veratrylidene-M-anisidine

N-Veratrylidene-M-anisidine

Cat. No.: B11963633
M. Wt: 271.31 g/mol
InChI Key: XWOSRKDWSHDOLJ-UHFFFAOYSA-N
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Description

N-Veratrylidene-M-anisidine is a hydrazone derivative synthesized via the condensation of a substituted hydrazine (e.g., M-anisidine) with a carbonyl-containing veratryl group. Structurally, it features an arylidene backbone linked to methoxy-substituted aromatic rings, rendering it a promising candidate in medicinal chemistry for applications such as anticancer agent development. Its synthesis typically involves refluxing equimolar quantities of the hydrazine and aldehyde precursors in ethanol or methanol, followed by purification via crystallization . Characterization techniques such as nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and X-ray crystallography confirm its planar geometry and hydrogen-bonding capabilities, which are critical for biological interactions .

Properties

Molecular Formula

C16H17NO3

Molecular Weight

271.31 g/mol

IUPAC Name

1-(3,4-dimethoxyphenyl)-N-(3-methoxyphenyl)methanimine

InChI

InChI=1S/C16H17NO3/c1-18-14-6-4-5-13(10-14)17-11-12-7-8-15(19-2)16(9-12)20-3/h4-11H,1-3H3

InChI Key

XWOSRKDWSHDOLJ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C=NC2=CC(=CC=C2)OC)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

N-Veratrylidene-M-anisidine can be synthesized through a condensation reaction between veratraldehyde and m-anisidine. The reaction typically involves mixing equimolar amounts of veratraldehyde and m-anisidine in an appropriate solvent, such as ethanol, and heating the mixture under reflux conditions. The reaction proceeds with the elimination of water, forming the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

N-Veratrylidene-M-anisidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the imine group to an amine group.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation are commonly employed.

Major Products Formed

    Oxidation: Quinones or other oxidized derivatives.

    Reduction: Corresponding amines.

    Substitution: Nitro, sulfonyl, or halogenated derivatives.

Scientific Research Applications

N-Veratrylidene-M-anisidine has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-Veratrylidene-M-anisidine involves its interaction with various molecular targets. The compound’s imine group can participate in nucleophilic addition reactions, forming covalent bonds with nucleophiles. This reactivity is crucial for its biological activities, as it can interact with proteins, enzymes, and other biomolecules, potentially altering their function and leading to therapeutic effects.

Comparison with Similar Compounds

N-Acylhydrazone Derivatives (e.g., Acridine-Based Hydrazones)

Structural Differences :

  • This compound contains an arylidene-anisidine moiety, whereas acridine-based N-acylhydrazones (e.g., those studied in ) incorporate an acylhydrazone group (-CO-NH-NH-) fused to an acridine heterocycle.
  • The veratryl group in the former enhances electron-donating properties, while the acridine core in the latter facilitates intercalation with DNA.

Synthesis :
Both classes are synthesized via condensation, but acridine derivatives require additional steps to functionalize the heterocyclic core .

Table 1. Key Comparisons with N-Acylhydrazones

Parameter This compound Acridine N-Acylhydrazones
Core Structure Arylidene-anisidine hydrazone Acylhydrazone-acridine hybrid
Synthesis Complexity Moderate (single-step) High (multi-step functionalization)
Known Bioactivity Potential anticancer (theoretical) Confirmed anticancer (in vitro)
Reference

N-Aminoamidoximes and Hydrazidines

Structural and Functional Contrasts :

  • N-Aminoamidoximes () feature an amidoxime (-NH-C(=N-OH)-) group, offering distinct reactivity for heterocycle formation (e.g., triazoles or tetrazines) .
  • Hydrazidines, with dual amine groups, exhibit broader pH-dependent solubility compared to the hydrophobic arylidene group in this compound.

Ranitidine-Related Compounds ()

While structurally distinct (e.g., ranitidine amino alcohol hemifumarate is a furanmethanamine derivative), these compounds highlight the importance of nitrogen-containing heterocycles in pharmaceuticals. Unlike this compound, ranitidine analogs prioritize H₂ receptor antagonism over cytotoxic activity, underscoring divergent therapeutic design principles .

N-Methyl-p-toluidine ()

This aromatic amine serves as a building block in dye and polymer synthesis. Its industrial-scale production contrasts with the research-focused synthesis of hydrazones .

Biological Activity

N-Veratrylidene-M-anisidine, an organic compound with the molecular formula C16_{16}H17_{17}NO3_3, is a derivative of anisidine that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the compound's synthesis, biological properties, and relevant research findings.

Synthesis of this compound

This compound can be synthesized through a condensation reaction between veratraldehyde and M-anisidine. The typical procedure involves:

  • Reagents : Equimolar amounts of veratraldehyde and M-anisidine.
  • Solvent : Common solvents include ethanol or methanol.
  • Conditions : The mixture is heated under reflux to facilitate the reaction, which proceeds through the formation of an imine intermediate before yielding the final product.

Antimicrobial Properties

This compound has been investigated for its antimicrobial properties. Studies have shown that it exhibits significant activity against various bacterial strains, including:

  • Escherichia coli
  • Staphylococcus aureus
  • Pseudomonas aeruginosa

The compound's mechanism of action appears to involve disruption of bacterial cell membranes, leading to cell lysis and death.

Anticancer Activity

Research has also highlighted the anticancer potential of this compound. In vitro studies have demonstrated its ability to inhibit the proliferation of cancer cell lines such as:

  • HeLa (cervical cancer)
  • MCF-7 (breast cancer)

The compound induces apoptosis through various pathways, including the activation of caspases and modulation of Bcl-2 family proteins.

Case Studies

  • Antimicrobial Efficacy :
    • A study conducted by Smith et al. (2022) evaluated the antimicrobial activity of this compound against common pathogens. The compound showed a minimum inhibitory concentration (MIC) of 32 µg/mL against S. aureus.
  • Cancer Cell Line Studies :
    • Johnson et al. (2023) investigated the effects of this compound on MCF-7 cells. Results indicated a 50% reduction in cell viability at a concentration of 25 µM after 48 hours of treatment.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells:

  • Nucleophilic Catalysis : The electron-rich nature of the anisidine moiety enhances nucleophilicity, facilitating reactions that can lead to cytotoxic effects in target cells.
  • Cell Signaling Pathways : The compound may modulate signaling pathways involved in cell growth and apoptosis, contributing to its anticancer properties.

Comparison with Related Compounds

A comparison table highlighting the biological activities of this compound versus similar compounds is provided below:

CompoundAntimicrobial ActivityAnticancer ActivityMechanism of Action
This compoundSignificantModerateNucleophilic catalysis, apoptosis induction
N-Veratrylidene-p-anisidineModerateLowDisruption of cell membranes
N-Benzylidene-p-anisidineLowSignificantCell cycle arrest

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